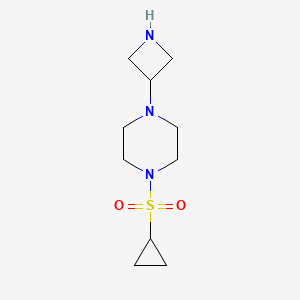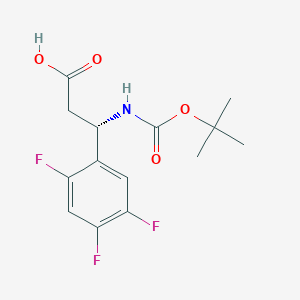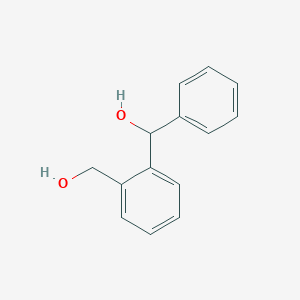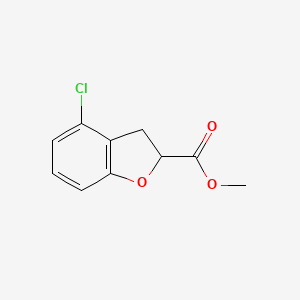![molecular formula C48H30O6 B13640812 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: is a complex organic compound with a unique structure characterized by multiple benzene rings and aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method involves the use of benzene derivatives and formylation reactions. The process may include:
Starting Materials: Benzene derivatives with appropriate substituents.
Formylation: Introduction of formyl groups (-CHO) using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Formation of the complex structure through coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would be optimized for cost-effectiveness and scalability, possibly using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, useful in bioconjugation techniques.
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Polymer Industry: Used in the synthesis of specialty polymers with unique properties.
Dye Industry:
Mécanisme D'action
The mechanism of action of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde largely depends on its functional groups and the context of its use. For instance:
In Organic Reactions: The aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions.
In Bioconjugation: The aldehyde groups can form Schiff bases with primary amines, facilitating the attachment of biomolecules.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(p-formylphenyl)benzene: Similar structure with three formyl groups attached to a benzene ring.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Contains carboxylic acid groups instead of aldehyde groups.
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler structure with three benzene rings connected linearly.
Uniqueness:
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: stands out due to its multiple formyl groups and complex aromatic structure, making it highly versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C48H30O6 |
|---|---|
Poids moléculaire |
702.7 g/mol |
Nom IUPAC |
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C48H30O6/c49-25-31-13-32(26-50)17-43(16-31)37-1-7-40(8-2-37)46-22-47(41-9-3-38(4-10-41)44-18-33(27-51)14-34(19-44)28-52)24-48(23-46)42-11-5-39(6-12-42)45-20-35(29-53)15-36(21-45)30-54/h1-30H |
Clé InChI |
NGEOKPGYTQVEDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C=O)C=O)C6=CC=C(C=C6)C7=CC(=CC(=C7)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)

![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)






